molecular formula C19H12ClNO4 B3474514 (2-Phenylphenyl) 4-chloro-2-nitrobenzoate

(2-Phenylphenyl) 4-chloro-2-nitrobenzoate

Cat. No.: B3474514
M. Wt: 353.8 g/mol
InChI Key: CEXMACNIAPNNED-UHFFFAOYSA-N
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Description

(2-Phenylphenyl) 4-chloro-2-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group attached to another phenyl group, which is further connected to a 4-chloro-2-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylphenyl) 4-chloro-2-nitrobenzoate typically involves the esterification of 4-chloro-2-nitrobenzoic acid with (2-Phenylphenyl) methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylphenyl) 4-chloro-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Reduction: (2-Phenylphenyl) 4-chloro-2-aminobenzoate.

    Substitution: (2-Phenylphenyl) 4-substituted-2-nitrobenzoate.

    Hydrolysis: (2-Phenylphenyl) methanol and 4-chloro-2-nitrobenzoic acid.

Scientific Research Applications

(2-Phenylphenyl) 4-chloro-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Phenylphenyl) 4-chloro-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Phenylphenyl) 4-chloro-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    (2-Phenylphenyl) 4-chloro-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.

    (2-Phenylphenyl) 4-chloro-2-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

(2-Phenylphenyl) 4-chloro-2-nitrobenzoate is unique due to the presence of both a nitro group and a chloro group on the benzoate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-phenylphenyl) 4-chloro-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO4/c20-14-10-11-16(17(12-14)21(23)24)19(22)25-18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXMACNIAPNNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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